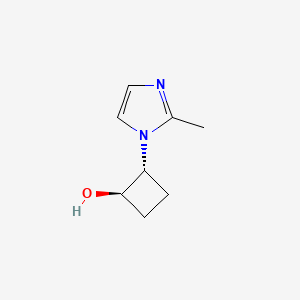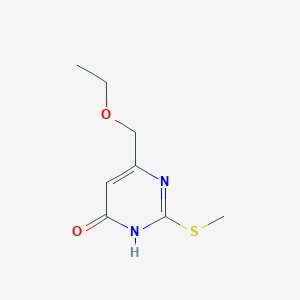![molecular formula C6H4ClN3O B1493697 2-氯-3H-吡咯并[3,2-d]嘧啶-4(5H)-酮 CAS No. 90993-29-6](/img/structure/B1493697.png)
2-氯-3H-吡咯并[3,2-d]嘧啶-4(5H)-酮
描述
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines has been described in the literature . The synthesis involves the reaction of 7-methyl-4-phenyl-7H-pyrrolo[2,3-d]pyrimidine with diacetoxyiodobenzene, acetic anhydride, and sodium iodide .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines has been studied . The structure is characterized by a pyrrolo[2,3-d]pyrimidine core, which can be substituted at various positions to yield different derivatives .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidines demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .科学研究应用
药物发现:EGFR T790M/L858R 突变抑制剂
此化合物是合成靶向EGFR T790M/L858R 突变的抑制剂的关键中间体,这些突变与某些癌症的耐药性有关 。研究人员利用它开发了可以克服耐药性并为非小细胞肺癌患者提供治疗选择的新的分子。
抗辐射化合物
吡咯并[3,2-d]嘧啶骨架,我们的化合物属于此类骨架,已被研究用于其在抗辐射药物方面具有潜力 。这些化合物可以保护细胞免受辐射的有害影响,这对癌症治疗和防止辐射暴露尤为重要。
细胞毒剂
相关的结构,如吡咯并[2,3-d]嘧啶,显示出明显的细胞毒活性,即杀死细胞的能力 。此特性在开发靶向快速分裂的癌细胞同时保护正常细胞的化疗药物方面具有价值。
合成化学:区域选择性 C-H 乙酰氧基化
该化合物用于合成化学中的区域选择性 C-H 乙酰氧基化反应 。此过程对于修饰化学结构以增强其性能或创建具有潜在应用(包括制药和材料科学)的新化合物很重要。
核苷类似物合成
吡咯并[3,2-d]嘧啶-4(5H)-酮衍生物是合成核苷类似物的关键中间体 。这些类似物可以模拟天然核苷的结构并干扰核酸合成,使其可用作抗病毒或抗癌药。
酶促稳定性研究
含有吡咯并[3,2-d]嘧啶结构的核苷类似物中碱基-糖键的稳定性一直是人们关注的焦点,因为它对酶促裂解具有抵抗力 。此特性对于开发更稳定的治疗剂(可以承受体内代谢过程)具有重要意义。
作用机制
Target of Action
The primary target of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in the synthesis of long-chain fatty acids .
Mode of Action
2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it . This interaction can inhibit the enzyme’s activity, thereby affecting the production of malonyl-CoA and ultimately disrupting the process of fatty acid biosynthesis .
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase by 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one affects the fatty acid biosynthesis pathway . This disruption can lead to a decrease in the production of long-chain fatty acids, which are essential components of cell membranes and play a vital role in energy storage .
Result of Action
The molecular and cellular effects of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one’s action primarily involve the disruption of fatty acid biosynthesis . By inhibiting the acetyl-CoA carboxylase enzyme, this compound can reduce the production of long-chain fatty acids, potentially affecting various cellular processes that rely on these molecules .
未来方向
生化分析
Biochemical Properties
2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are essential in regulating cell cycle progression and signal transduction pathways . The compound’s interaction with these enzymes involves binding to their active sites, leading to inhibition of their activity and subsequent modulation of cellular processes.
Cellular Effects
The effects of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one on various cell types are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound has been shown to induce cell cycle arrest at the G0-G1 phase, thereby inhibiting cell proliferation . Additionally, it can modulate the expression of genes involved in apoptosis, leading to programmed cell death in cancer cells .
Molecular Mechanism
At the molecular level, 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as CDKs, inhibiting their kinase activity . This inhibition prevents the phosphorylation of key substrates required for cell cycle progression, leading to cell cycle arrest . Furthermore, the compound can activate apoptotic pathways by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one change over time. The compound exhibits stability under normal conditions but may degrade in the presence of strong acids or alkalis . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without causing toxicity .
Metabolic Pathways
2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
Within cells and tissues, 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is transported and distributed through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects . The compound’s distribution is influenced by factors such as its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-Chloro-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is critical for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and modulates cellular processes . Post-translational modifications, such as phosphorylation, can influence its localization and activity .
属性
IUPAC Name |
2-chloro-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3O/c7-6-9-3-1-2-8-4(3)5(11)10-6/h1-2,8H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTDTBVMCJWRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-({[2-(1H-pyrrol-1-yl)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493614.png)


![trans-2-[(2-Methoxyethyl)(methyl)amino]cyclobutan-1-ol](/img/structure/B1493618.png)
![1-({[4-(Propan-2-yl)phenyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1493619.png)
![1-{[Ethyl(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493620.png)




![4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol](/img/structure/B1493627.png)
![trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclobutan-1-ol](/img/structure/B1493628.png)
![4-[2-(Tetrahydropyran-4-yl)-ethyl]-benzoic acid](/img/structure/B1493636.png)
![3H-Pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B1493637.png)